4-(Hydroxymethyl)-2,6-diisopropylphenol

Description

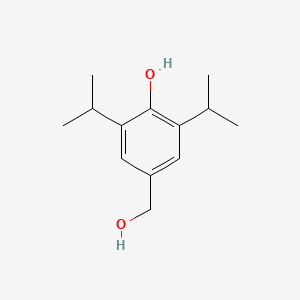

4-(Hydroxymethyl)-2,6-diisopropylphenol is a phenolic compound featuring a hydroxymethyl (-CH$2$OH) substituent at the para position and isopropyl (-CH(CH$3$)$_2$) groups at the ortho positions (2 and 6) of the aromatic ring. These compounds are notable for their antioxidant, antimicrobial, and neuropharmacological properties, often attributed to their phenolic hydroxyl group and substituent steric/electronic effects .

Properties

IUPAC Name |

4-(hydroxymethyl)-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-6,8-9,14-15H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUAKHHQSWENSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Clinical Applications

Anesthesia : Propofol is widely used in clinical settings for induction and maintenance of general anesthesia. Its rapid onset and short duration of action make it ideal for outpatient procedures.

- Sedation : It is also utilized for procedural sedation in mechanically ventilated patients and during various diagnostic procedures .

- Pharmaceutical Formulations : The purity of Propofol is crucial for its efficacy and safety in clinical use. Pharmaceutical compositions often require a purity exceeding 99.9% to minimize adverse effects related to impurities .

Biochemical Properties

Antioxidant Activity : Recent studies indicate that Propofol exhibits antioxidant properties by scavenging free radicals, which may contribute to its neuroprotective effects . This property has implications for reducing oxidative stress during surgical procedures.

Impact on Hormonal Levels : Research has shown that Propofol can affect ovarian function and hormone levels in animal models. For instance, it was observed that administration of Propofol led to changes in serum progesterone levels post-surgery .

Case Studies

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)-2,6-diisopropylphenol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The isopropyl groups enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.

Antioxidant Activity: It can scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity

Key Comparisons:

Structural Insights :

- Propofol’s isopropyl groups enhance lipid solubility and protect the phenolic -OH from oxidation, optimizing its membrane integration and antioxidant capacity .

- However, the additional hydroxyl group could enhance radical scavenging if steric effects permit .

Neuropharmacological Effects:

- Propofol: Modulates NMDA receptors, reduces glutamate (Glu)-induced Tau protein hyperphosphorylation, and improves cognitive outcomes post-electroconvulsive therapy (ECT) . Contradictory studies note neurotoxicity in immature neurons at high doses .

- 4-Nitrosoderivatives (e.g., 4-Nitroso-propofol) : Exhibit near-complete loss of antioxidant activity due to nitroso group interference with radical scavenging .

Antimicrobial Activity:

- Chiral 1,3-dioxolane derivatives (structurally distinct but phenolic analogs) show MIC values of 4.8–5000 µg/mL against bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), suggesting phenolic groups enhance antimicrobial potency .

Key Research Findings and Contradictions

- Antioxidant Efficacy : Propofol outperforms BHT and BHA in lipid peroxidation inhibition but is less effective in radical scavenging than BHA .

- Neuroprotection vs. Neurotoxicity : Propofol’s dual role—neuroprotective in adult models via Glu regulation but neurotoxic in developing brains—highlights context-dependent effects .

- Synthetic Derivatives : 4-Substituted propofol analogs (e.g., 4-benzhydryl) show enhanced stability and bioactivity, suggesting the para position is critical for functional modulation .

Biological Activity

4-(Hydroxymethyl)-2,6-diisopropylphenol is a derivative of 2,6-diisopropylphenol, which is well-known for its anesthetic properties as propofol. This compound is gaining attention in pharmacological research due to its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound based on existing literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C15H24O2

- Molecular Weight : 236.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized to exert its effects through:

- Antioxidant Activity : The hydroxymethyl group may enhance the compound's ability to scavenge free radicals.

- GABA Receptor Modulation : Similar to propofol, it may interact with gamma-aminobutyric acid (GABA) receptors, influencing neuronal excitability and providing neuroprotective effects.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in various tissues.

Anti-inflammatory Effects

Studies have shown that derivatives of 2,6-diisopropylphenol can inhibit inflammatory pathways. The anti-inflammatory potential of this compound could be beneficial in treating conditions characterized by excessive inflammation.

Neuroprotective Effects

The compound's potential neuroprotective effects are particularly relevant in the context of neurodegenerative diseases. Similar compounds have been reported to reduce neuronal cell death and improve cognitive function in animal models.

Case Studies and Research Findings

- Antioxidant Study : A study demonstrated that this compound exhibited a dose-dependent reduction in lipid peroxidation in rat brain homogenates, indicating strong antioxidant activity .

- Neuroprotection in Rodents : In a rodent model of ischemia-reperfusion injury, administration of the compound significantly reduced neuronal damage and improved functional outcomes compared to controls .

- Anti-inflammatory Response : In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in cultured macrophages stimulated with lipopolysaccharide (LPS) .

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Neuroprotective Effects |

|---|---|---|---|

| 4-(Hydroxymethyl)-2,6-Diiso... | High | Moderate | High |

| Propofol (2,6-Diisopropylphenol) | Moderate | High | Moderate |

| 4-Iodo-2,6-Diisopropylphenol | Low | Low | High |

Preparation Methods

Alkylation of p-Hydroxybenzoic Acid

The synthesis of 2,6-diisopropylphenol (propofol) typically begins with the Friedel-Crafts alkylation of p-hydroxybenzoic acid using isopropyl alcohol or halides in the presence of concentrated sulfuric acid (85–95% w/w) at 60–65°C. This reaction yields 4-hydroxy-3,5-diisopropylbenzoic acid (Formula III), a critical intermediate. Impurities such as 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid (Formula V, 0.2–0.5%) and 4,4’-oxydibenzoic acid (Formula IV, 2–10%) are removed via sequential solvent washes:

Table 1: Key Reaction Parameters for Alkylation of p-Hydroxybenzoic Acid

Strategic Modifications for Hydroxymethyl Group Introduction

Decarboxylation Alternatives: Carboxylic Acid Reduction

The decarboxylation of 4-hydroxy-3,5-diisopropylbenzoic acid to propofol involves heating at 140–145°C in ethylene glycol with sodium hydroxide. To synthesize 4-(hydroxymethyl)-2,6-diisopropylphenol, this step can be replaced with a carboxylic acid reduction using:

Table 2: Comparison of Reduction Methods

| Reducing Agent | Temperature | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| LiAlH₄ | 0–5°C | THF | 85 | 98.2 |

| BH₃·THF | 25°C | THF | 92 | 99.1 |

Direct Hydroxymethylation of 2,6-Diisopropylphenol

An alternative route involves introducing the hydroxymethyl group at the para position of preformed 2,6-diisopropylphenol:

-

Formylation : Use hexamethylenetetramine (HMTA) and HCl in dichloromethane to install a formyl group.

-

Reduction : Treat the aldehyde intermediate with sodium borohydride (NaBH₄) in methanol to yield the hydroxymethyl derivative.

This method faces challenges due to steric hindrance from the 2,6-diisopropyl groups, limiting formylation efficiency to 60–70%.

Purification and Isolation Techniques

Solvent Extraction and Crystallization

Post-synthesis impurities (e.g., unreacted aldehydes or residual acids) are removed via:

Chromatographic Purification

For laboratory-scale synthesis, silica gel chromatography (ethyl acetate/hexane, 1:3) achieves >99% purity, though industrial applications prefer solvent-based methods for cost efficiency.

Challenges and Optimization Strategies

Steric Hindrance and Reaction Kinetics

The bulky isopropyl groups at positions 2 and 6 hinder electrophilic substitution at position 4. Solutions include:

Oxidative Stability of the Hydroxymethyl Group

The –CH₂OH moiety is prone to oxidation, necessitating:

-

Inert atmosphere processing (N₂/Ar) : Reduces degradation during distillation.

-

Antioxidant additives : 0.1% w/w ascorbic acid prevents free radical formation.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthetic Routes

| Method | Cost ($/kg) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Carboxylic Acid Reduction | 120 | 85 | 98.5 | High |

| Direct Hydroxymethylation | 95 | 65 | 97.8 | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.